BenchChemオンラインストアへようこそ!

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide

medicinal chemistry structure-activity relationship kinase inhibitor design

This 95% purity fluoropyridine-pyrrolidine carboxamide offers a unique 2-fluoro-4-carboxamide regioisomer not common in screening collections. Ideal as a regioisomeric control in HTS kinase/protease campaigns where fluorine position dictates hinge-binding geometry. Its pyrrolidine-3-carboxamide topology serves as a scaffold-hopping starting point for GPCR/ion channel targets, diverging from EthR inhibitor series. Suitable as an analytical reference standard for 19F qNMR and LC-MS method development. For research use only.

Molecular Formula C16H22FN3O
Molecular Weight 291.37
CAS No. 1436143-77-9
Cat. No. B2775994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide
CAS1436143-77-9
Molecular FormulaC16H22FN3O
Molecular Weight291.37
Structural Identifiers
SMILESC1CCC(C1)CN2CCC(C2)NC(=O)C3=CC(=NC=C3)F
InChIInChI=1S/C16H22FN3O/c17-15-9-13(5-7-18-15)16(21)19-14-6-8-20(11-14)10-12-3-1-2-4-12/h5,7,9,12,14H,1-4,6,8,10-11H2,(H,19,21)
InChIKeyUONQQGWITJBYJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide (CAS 1436143-77-9): Structural Identity and Procurement Baseline


N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide (CAS 1436143-77-9) is a synthetic pyrrolidine-3-carboxamide featuring an N-cyclopentylmethyl-substituted pyrrolidine core linked via a 3-amino bridge to a 2-fluoropyridine-4-carboxamide moiety. Its molecular formula is C16H22FN3O with a molecular weight of 291.37 g/mol [1]. The compound is listed in the ChEMBL database (CHEMBL3963446) and the ZINC15 library (ZINC612957903), though its ChEMBL entry has been cross-referenced with a structurally distinct dihydrooxazinamine isomer from patent US9242943 that shares the same molecular formula—a data provenance issue that procurement specialists must verify when sourcing [2]. Commercially, the compound is available from a limited number of research chemical suppliers, typically at 95% purity, and is designated exclusively for non-human research use [3]. No peer-reviewed bioactivity data or patent claims directly naming this compound were identified in the scientific literature as of the search date.

Why In-Class Pyrrolidine-Fluoropyridine Carboxamides Cannot Substitute for N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide (1436143-77-9)


The fluoropyridine-pyrrolidine carboxamide chemical space contains multiple regioisomers and scaffold variants that, despite sharing the identical molecular formula (C16H22FN3O, MW 291.37), cannot be assumed interchangeable for research or screening purposes [1]. The position of the fluorine substituent on the pyridine ring—2-fluoro-4-carboxamide in the target compound versus the 6-fluoro-3-carboxamide regioisomer (CAS 1436045-62-3)—creates distinct hydrogen-bonding vectors and electrostatic potential surfaces that are known, from IGF-1R/IR kinase inhibitor SAR studies, to be decisive for whether a fluoropyridine amide projects into the conserved binding space required for target engagement [2]. Furthermore, the pyrrolidine-3-carboxamide topology of the target compound, where the amide is linked through the pyrrolidine ring carbon rather than the pyrrolidine nitrogen as in the EthR-binding fragment N-(cyclopentylmethyl)pyrrolidine-1-carboxamide, alters both the conformational ensemble accessible to the cyclopentylmethyl group and the spatial relationship between the hydrophobic N-substituent and the H-bonding carboxamide [3]. Without compound-specific selectivity or potency data, assumptions of functional equivalence between these structural isomers are unwarranted and may compromise experimental reproducibility.

Quantitative Differentiation Evidence for N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide (1436143-77-9) Against Closest Analogs


Regioisomeric Differentiation: 2-Fluoro-4-Carboxamide vs. 6-Fluoro-3-Carboxamide Pyridine Substitution Pattern

The target compound features a 2-fluoropyridine-4-carboxamide moiety attached to the pyrrolidine-3-amino position. Its closest commercially available regioisomer, N-[1-(cyclopentylmethyl)pyrrolidin-3-YL]-6-fluoropyridine-3-carboxamide (CAS 1436045-62-3), differs in both the fluorine position (2- vs. 6-) and the carboxamide attachment point (4- vs. 3-) on the pyridine ring . In published IGF-1R/IR kinase inhibitor SAR, the spatial projection of the fluoropyridine amide into the target binding site is exquisitely sensitive to the fluorine position; only the correct regioisomer achieves the requisite hydrogen-bonding geometry with the hinge region [1]. While no direct head-to-head bioactivity comparison between these two regioisomers has been published, the physicochemical divergence is quantifiable: the 2-fluoro-4-carboxamide arrangement yields a tPSA of 44.37 Ų and clogP of 1.96 [2], whereas the 6-fluoro-3-carboxamide regioisomer presents a different electrostatic potential surface that would interrogate distinct hydrogen-bonding environments in any target protein.

medicinal chemistry structure-activity relationship kinase inhibitor design

Scaffold Topology Divergence: Pyrrolidine-3-Carboxamide vs. Pyrrolidine-1-Carboxamide and Implications for EthR Target Engagement

The target compound's pyrrolidine-3-carboxamide topology, where the amide bond is formed via the pyrrolidine ring carbon (C3) through an exocyclic NH linker, contrasts fundamentally with the pyrrolidine-1-carboxamide scaffold of the well-characterized EthR fragment N-(cyclopentylmethyl)pyrrolidine-1-carboxamide (PDB ligand 6C5) [1]. In the EthR fragment series, the direct N-linked carboxamide (compound 1) binds EthR with a Kd of 6–22 µM (ITC) and achieves a minimum effective concentration (MEC) of 3.0 ± 1.8 µM for ethionamide boosting in M. tuberculosis whole-cell assays [2]. The target compound's C3-linked topology would orient the cyclopentylmethyl group and the fluoropyridine amide in a different spatial relationship than that observed in the EthR–6C5 co-crystal structure (PDB 5IOY, 1.77 Å resolution), where the cyclopentylmethyl occupies a hydrophobic pocket and the carboxamide oxygen hydrogen-bonds to Asn179 [2]. Critically, the SAR from the EthR series demonstrates that even minor modifications to the linker length or ring size produce 4-fold to 30-fold changes in boosting potency—underscoring that the target compound's distinct connectivity cannot be assumed to retain EthR binding without direct testing [3].

tuberculosis drug discovery EthR transcriptional repressor fragment-based drug design

Cyclopentylmethyl N-Substituent: Comparison Against Cyclohexylmethyl and Unsubstituted Pyrrolidine Analogs in a Defined SAR Context

Within the EthR fragment series (the only published SAR framework for cyclopentylmethyl-pyrrolidine carboxamides), systematic variation of the N-substituent ring size produced quantifiable potency shifts: increasing the ring from cyclopentyl to cyclohexyl (compound 13) improved the MEC approximately 4-fold (from 3.0 to 0.8 µM), while a cyclohexyl ring with an optimized propylene linker (compound 14) achieved a 7-fold improvement (MEC = 0.4 ± 0.2 µM) [1]. Complete removal of the linker abolished activity (compound 11, MEC > 50 µM) [1]. The target compound uniquely retains the cyclopentyl ring—the starting point of this SAR—but incorporates a 2-fluoropyridine-4-carboxamide at the pyrrolidine 3-position, a substitution that has no precedent in the published EthR SAR [2]. While the cyclopentyl ring provides a baseline lipophilic anchor (clogP contribution of the cyclopentylmethyl fragment ~2.5 log units), the superior potency of cyclohexyl analogs in the EthR system raises the question of whether the target compound's cyclopentyl choice represents an optimized or suboptimal hydrophobic element for any given target [3].

fragment-based drug discovery structure-activity relationship hydrophobic pocket engagement

Explicit Data Limitation Acknowledgment: Absence of Published Bioactivity, Selectivity, or In Vivo Data for the Target Compound

An exhaustive search of PubMed, PubMed Central, ChEMBL (v20 through v34), BindingDB, ZINC15/20, the RCSB PDB, Google Patents, and multiple vendor databases (excluding prohibited sources) yielded no peer-reviewed bioactivity data, no patent claims, no X-ray co-crystal structures, and no ADME/PK data for CAS 1436143-77-9 [1]. The ChEMBL entry CHEMBL3963446 has been erroneously cross-referenced with PubChem CID 57520131, which corresponds to (5R)-5-[5-(cyclopentylamino)-2-fluorophenyl]-5-methyl-2,6-dihydro-1,4-oxazin-3-amine—a structurally distinct BACE2 inhibitor from US9242943 that coincidentally shares the same molecular formula [2]. ZINC612957903 confirms 'no known activity' and 'not reported in any publications per ChEMBL' [3]. This data paucity means that all differentiation claims in this guide rest on structural and physicochemical comparisons against characterized analogs, not on direct experimental evidence for the target compound itself. Procurement decisions should be made with the explicit understanding that the target compound is an uncharacterized chemical tool requiring full experimental validation before conclusions about its biological activity or selectivity can be drawn.

data transparency procurement risk assessment chemical probe validation

Evidence-Supported Application Scenarios for N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide (1436143-77-9)


Regioisomer-Specific Chemical Probe for Fluoropyridine-Directed Screening Libraries

The target compound's 2-fluoro-4-carboxamide pyridine substitution pattern is distinct from the more common 6-fluoro-3-carboxamide and 5-fluoro-2-carboxamide regioisomers in screening collections. This makes it valuable as a regioisomeric control compound in high-throughput screening (HTS) campaigns where fluoropyridine-containing hits emerge, particularly for kinase and protease targets where the fluorine position dictates hinge-binding geometry as demonstrated in IGF-1R/IR kinase inhibitor SAR [1]. Procurement of this specific regioisomer allows screening groups to interrogate whether fluorine positional effects influence hit confirmation rates, without confounding from other structural variables.

Scaffold-Hopping Starting Point for EthR-Independent Cyclopentylmethyl-Pyrrolidine Chemotypes

The compound's pyrrolidine-3-carboxamide scaffold with a cyclopentylmethyl N-substituent represents an underexplored chemotype that diverges from the well-characterized pyrrolidine-1-carboxamide EthR inhibitor series [2]. For groups investigating novel targets beyond EthR—such as GPCRs, ion channels, or other bacterial transcriptional regulators—this compound serves as a scaffold-hopping starting point that retains the favorable drug-like properties of the EthR fragment series (MW 291.37, clogP 1.96, tPSA 44.37, zero Lipinski violations) while exploring a distinct vector for the carboxamide pharmacophore [3]. The compound's availability at 95% purity supports its use in initial screening and SAR expansion.

Method Development and Analytical Reference Standard for Fluoropyridine-Carboxamide Quantification

Given the compound's structural features—a single fluorine atom (facilitating 19F NMR detection), two amide bonds (UV chromophores for HPLC), and a basic tertiary amine (suitable for LC-MS ionization)—it is well-suited as an analytical reference standard for developing and validating quantitative methods (HPLC-UV, LC-MS/MS, 19F qNMR) for fluoropyridine-containing pyrrolidine carboxamides [3]. The compound's computed descriptors (clogP 1.96, tPSA 44.37) predict reasonable reversed-phase chromatographic behavior, and its single halogen atom simplifies isotopic pattern interpretation in mass spectrometry.

Negative Control for EthR-Mediated Ethionamide Boosting Assays

Based on the EthR SAR data, the pyrrolidine-3-carboxamide topology of the target compound is predicted to be incompatible with the binding mode required for EthR inhibition, as the critical hydrogen bond between the carboxamide oxygen and Asn179 observed in the EthR–6C5 co-crystal structure (PDB 5IOY, 1.77 Å) depends on the N1-linked carboxamide geometry that the target compound lacks [2]. This structural rationale supports the compound's potential use as a negative control in EthR ethionamide boosting assays, provided that experimental confirmation of inactivity is first established. This application scenario is proposed solely on structural grounds and must be validated empirically before use.

Quote Request

Request a Quote for N-[1-(Cyclopentylmethyl)pyrrolidin-3-YL]-2-fluoropyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.